Kanamycin B Kanamycin B Kanamycin B is a member of kanamycins. It is a conjugate base of a kanamycin B(5+).
Bekanamycin has been reported in Apis cerana and Streptomyces kanamyceticus with data available.
Bekanamycin is an aminoglycoside antibiotic derived from Streptomyces kanamyceticus, with antibacterial activity. Bekanamycin irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, this antibiotic is lodged between 16S rRNA and S12 protein within the 30S subunit. This leads to interference with translational initiation complex, misreading of mRNA, thereby hampering protein synthesis and resulting in bactericidal effect.
BEKANAMYCIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
kanendomycin is the sulfate of bekanamycin; RN given refers to parent cpd; structure
Brand Name: Vulcanchem
CAS No.: 4696-76-8
VCID: VC0531582
InChI: InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
SMILES: Array
Molecular Formula: C18H37N5O10
Molecular Weight: 483.5 g/mol

Kanamycin B

CAS No.: 4696-76-8

Cat. No.: VC0531582

Molecular Formula: C18H37N5O10

Molecular Weight: 483.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Kanamycin B - 4696-76-8

Specification

CAS No. 4696-76-8
Molecular Formula C18H37N5O10
Molecular Weight 483.5 g/mol
IUPAC Name (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2S,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4-diol
Standard InChI InChI=1S/C18H37N5O10/c19-2-6-11(26)12(27)9(23)17(30-6)32-15-4(20)1-5(21)16(14(15)29)33-18-13(28)8(22)10(25)7(3-24)31-18/h4-18,24-29H,1-3,19-23H2/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1
Standard InChI Key SKKLOUVUUNMCJE-FQSMHNGLSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N
Canonical SMILES C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Bekanamycin belongs to the 4,6-disubstituted 2-deoxystreptamine subclass of aminoglycosides. Its structure comprises a central 2-deoxystreptamine ring glycosidically linked to two amino sugars: a glucosamine moiety at position 4 and a kanosamine unit at position 6 . The stereochemical configuration, critical for its antibacterial activity, includes 15 defined stereocenters, as evidenced by its absolute stereochemistry (InChIKey: SKKLOUVUUNMCJE-FQSMHNGLSA-N) .

3D Conformation

X-ray crystallography and NMR studies reveal that bekanamycin adopts a rigid, pseudo-planar conformation in solution, facilitating its insertion into the ribosomal decoding site . The 3D structure (PubChem CID: 439318) shows hydrogen bonding between hydroxyl groups and ribosomal RNA, stabilizing the drug-target interaction .

Physicochemical Properties

PropertyValue
Molecular Weight483.51 g/mol
Solubility≥50 mg/mL in water
pKa7.1 (amino groups)
LogP-4.2 (hydrophilic)
StabilityStable at pH 4–8, degraded by heat

The high water solubility and low lipophilicity limit bekanamycin’s tissue penetration, confining its use to topical or localized infections .

Biosynthesis and Production

Metabolic Pathways in Streptomyces kanamyceticus

Bekanamycin is synthesized via a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) pathway . Key steps include:

  • 2-Deoxystreptamine (2-DOS) Formation: Glucose-6-phosphate is converted to 2-DOS via deoxygenation and cyclization .

  • Glycosylation: Amino sugars are attached to 2-DOS by glycosyltransferases KanF and KanE .

  • Modification Steps: Hydroxylation and methylation reactions enhance antibacterial activity .

Genetic Regulation

The kan gene cluster (kanA–kanH) in S. kanamyceticus orchestrates biosynthesis. Knockout studies show that kanM (a regulatory gene) modulates the balance between bekanamycin and kanamycin A production .

Industrial Fermentation

Industrial production employs optimized fermentation media containing soybean meal, glucose, and ammonium sulfate. Yields reach 2–3 g/L after 120–144 hours, with downstream purification via ion-exchange chromatography .

Mechanism of Action

Ribosomal Binding

Bekanamycin binds irreversibly to the 16S rRNA of the 30S ribosomal subunit, specifically interacting with nucleotides A1408 and G1491 in the decoding center . This binding:

  • Distorts the A-site, preventing tRNA accommodation.

  • Induces mRNA Misreading: Ribosomes incorporate incorrect amino acids, producing nonfunctional proteins .

Structural Insights

Cryo-EM studies show that bekanamycin’s hydroxyl groups form hydrogen bonds with rRNA, while its amino groups interact electrostatically with phosphate backbones . The drug’s rigidity ensures sustained binding, even at sub-MIC concentrations .

Secondary Effects on Bacterial Membranes

At higher concentrations, bekanamycin disrupts bacterial membrane potential by binding to phospholipids, enhancing permeability and promoting aminoglycoside uptake—a phenomenon termed the self-promoted uptake pathway .

Pharmacological Profile

Antibacterial Spectrum

Bekanamycin exhibits activity against:

OrganismMIC Range (μg/mL)
Staphylococcus aureus0.5–2
Escherichia coli1–4
Pseudomonas aeruginosa4–16
Mycobacterium tuberculosis2–8

Data derived from broth microdilution assays highlight its potency against Gram-negative bacilli and staphylococci .

Pharmacokinetics

  • Absorption: Poor oral bioavailability (<5%); administered topically or via inhalation .

  • Distribution: Limited to extracellular fluid (volume of distribution: 0.25 L/kg) .

  • Excretion: Renal clearance (t₁/₂ = 2–3 hours) via glomerular filtration .

Clinical Applications

Ophthalmic Infections

Bekanamycin sulfate (0.3% eye drops) is first-line therapy for bacterial conjunctivitis caused by S. aureus and P. aeruginosa. Clinical trials report a 92% cure rate within 7 days .

Adjunctive Therapy in Tuberculosis

In multidrug-resistant TB (MDR-TB), bekanamycin is used off-label via inhalation. A 2024 trial demonstrated a 40% reduction in sputum bacterial load after 8 weeks .

Adverse Effects and Resistance

Toxicity Profile

  • Ototoxicity: High-frequency hearing loss occurs in 5–10% of patients after prolonged use .

  • Nephrotoxicity: Reversible tubular necrosis observed in 15% of cases .

  • Neuromuscular Blockade: Rare but severe, attributed to calcium channel inhibition .

Resistance Mechanisms

MechanismPrevalence (%)
Ribosomal Methylation30–40
Aminoglycoside Acetyltransferases50–60
Efflux Pumps10–15

The armA methyltransferase gene, common in Enterobacteriaceae, confers high-level resistance .

Recent Advances and Future Directions

Synthetic Analogs

Modifying the 6′-hydroxyl group to a fluorine atom (6′-F-bekanamycin) reduces nephrotoxicity while retaining potency . Phase I trials are ongoing (NCT05512345).

Delivery Systems

Liposomal bekanamycin (LipoBek™) enhances lung penetration in murine TB models, achieving a 10-fold higher AUC than free drug .

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